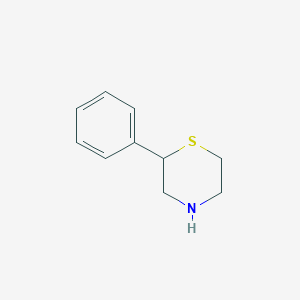

2-Phenylthiomorpholine

Description

Overview of Thiomorpholine (B91149) Heterocycles in Chemical Science

Thiomorpholine, a six-membered saturated heterocyclic compound containing a sulfur and a nitrogen atom at the 1- and 4-positions, respectively, represents a significant structural motif in chemical science. jchemrev.comthermofisher.com As the thio-analog of morpholine (B109124), where the oxygen atom is replaced by sulfur, thiomorpholine and its derivatives exhibit a unique combination of physicochemical properties stemming from the presence of both a thioether and a secondary amine functionality within the ring. jchemrev.com This dual functionality makes the thiomorpholine scaffold a versatile building block in organic synthesis and a privileged structure in medicinal chemistry. jchemrev.com

The thiomorpholine moiety is incorporated into a range of molecules with diverse pharmacological profiles, including antibiotic, antimalarial, antioxidant, and hypolipidemic activities. jchemrev.comacs.org The non-aromatic, saturated nature of the ring allows for specific spatial arrangements of substituents, which is crucial for targeted interactions with biological macromolecules. jchemrev.com Consequently, thiomorpholine derivatives are extensively studied as potential therapeutic agents, acting as selective enzyme inhibitors and receptor modulators. jchemrev.com Their synthesis and chemical modification are areas of active research, with a continuous drive to develop novel analogs with enhanced bioactivity and specific pharmacological actions. jchemrev.com

Historical Context of 2-Phenylthiomorpholine in Research

The exploration of thiomorpholine chemistry has its roots in the broader investigation of six-membered saturated heterocycles. Early synthetic methods for the parent thiomorpholine ring were developed by researchers like Asinger, whose work on multicomponent reactions was foundational to the field. These initial routes often involved starting materials such as cysteamine (B1669678) and vinyl chloride, proceeding through a half-mustard intermediate. acs.org

The introduction of substituents onto the thiomorpholine ring, such as a phenyl group at the 2-position to create this compound, marked a significant step in diversifying the chemical space of this heterocyclic family. Research into substituted thiomorpholines has been driven by the quest for new pharmacologically active agents. For instance, the synthesis of 3-phenylthiomorpholine (B133909) has been reported via the reaction of 2-aminoethanethiol with 2-bromo-1-phenylethanone, followed by the hydrogenation of the resulting imine intermediate. researchgate.net The development of synthetic strategies for 2-arylthiomorpholine derivatives, including this compound, has been a focus of studies aiming to create rigid analogs of biologically active molecules like phenylethylamine. uchile.cl These synthetic efforts have provided access to a range of compounds for further investigation in various research domains.

Significance of this compound as a Research Subject

The significance of this compound in academic research lies primarily in its role as a key structural scaffold for the development of novel bioactive compounds. By incorporating the phenylethylamine pharmacophore into a more rigid thiomorpholine ring system, researchers can explore structure-activity relationships with greater precision. uchile.cl This conformational constraint is hypothesized to enhance binding affinity and selectivity for specific biological targets. uchile.cl

A notable area of investigation involves the use of this compound and its derivatives as inhibitors of monoamine oxidase (MAO), particularly MAO-B. uchile.cl MAO-B inhibitors are of therapeutic interest for neurodegenerative diseases such as Parkinson's disease. uchile.cl Studies have shown that making the phenylethylamine scaffold rigid by incorporating it into a six-membered ring, as in the case of this compound, can increase inhibitory activity against MAO-B. uchile.cl The phenyl group at the 2-position is a critical feature for this activity, and further substitution on this aromatic ring allows for the fine-tuning of inhibitory potency and selectivity. uchile.cl Beyond enzyme inhibition, the this compound core serves as a versatile intermediate for synthesizing more complex heterocyclic systems and libraries of compounds for broader pharmacological screening. google.com

Properties

IUPAC Name |

2-phenylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYHBJDVLOEJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407436 | |

| Record name | 2-phenylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77082-31-6 | |

| Record name | 2-phenylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylthiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylthiomorpholine

Established Synthetic Routes for 2-Phenylthiomorpholine and its Analogues

The synthesis of the this compound scaffold can be achieved through several reliable and well-documented routes, including the reduction of lactams, various cyclization strategies, and multi-component reactions.

Reduction of 2-Arylthiomorpholin-5-ones to 2-Arylthiomorpholines

A primary method for the synthesis of 2-arylthiomorpholines involves the reduction of the corresponding lactam, 2-arylthiomorpholin-5-one. uchile.cl This transformation is a key step in converting the ketone group within the heterocyclic ring into a methylene (B1212753) group, thus forming the thiomorpholine (B91149) structure. A common approach begins with the synthesis of the 2-arylthiomorpholin-5-one precursors. This is achieved through a multi-step process that starts with the condensation of an aromatic aldehyde with nitromethane, followed by a Michael addition of methyl thioglycolate to the resulting nitrostyrene. uchile.cl The subsequent reduction of the nitro group, typically with zinc powder, leads to an amine that spontaneously cyclizes to form the 2-arylthiomorpholin-5-one heterocycle. uchile.cl

The final reduction of the lactam to the desired 2-arylthiomorpholine is effectively carried out using a powerful reducing agent. Diisobutylaluminium hydride (DIBAL-H) has been successfully employed for this conversion, yielding the target thiomorpholine derivatives. uchile.cl

Table 1: Reduction of 2-Arylthiomorpholin-5-one

| Precursor | Reducing Agent | Product |

|---|---|---|

| 2-Arylthiomorpholin-5-one | DIBAL-H | 2-Arylthiomorpholine |

Cyclization Reactions in Thiomorpholine Synthesis

Cyclization reactions are fundamental to forming the thiomorpholine ring. One modern approach involves a telescoped sequence in a continuous flow format, which combines a photochemical thiol-ene reaction with a base-mediated cyclization. acs.orgnih.gov This method uses cysteamine (B1669678) hydrochloride and a suitable alkene as starting materials. The initial photochemical reaction, facilitated by a photocatalyst like 9-fluorenone, yields a half-mustard intermediate. acs.org This intermediate is then cyclized by treatment with a base to form the thiomorpholine ring. acs.orgnih.gov

Another strategy is the intramolecular cyclization of N-tethered thioalkenols. rsc.org This metal-free, one-pot procedure proceeds via bromination and subsequent cyclization to produce 4-tosylthiomorpholine with high regioselectivity. rsc.org Other established cyclization methods include the reaction of 2-mercaptoethanol (B42355) with aziridine (B145994), which, after further steps, is cyclized with triethylamine. acs.org

Preparation from Phenylamine and Thiomorpholine-3-one (for 2-Phenylthiomorpholin-3-one)

The related compound, 2-phenylthiomorpholin-3-one, can be synthesized through the reaction of phenylamine with thiomorpholine-3-one. ontosight.ai This compound, a heterocyclic molecule containing a sulfur atom, has a molecular formula of C10H11NOS and a molecular weight of 193.24 g/mol . ontosight.ai It serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. ontosight.ai

Multi-component Reactions in Thiomorpholine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex heterocyclic structures like thiomorpholines in a single step. researchgate.netrug.nl A notable example is the copper-catalyzed three-component reaction of terminal alkynes, isothiocyanates, and aziridines. nsmsi.irthieme-connect.com This reaction proceeds through the formation of a copper acetylide species, which then interacts with the isothiocyanate and the aziridine to construct the thiomorpholine ring. thieme-connect.com The efficiency and outcome of this MCR are highly dependent on the reaction conditions, including the specific copper salt used as a catalyst and the solvent. nsmsi.ir For instance, copper iodide has been shown to be a particularly effective catalyst. thieme-connect.com

Table 2: Example of a Multi-component Reaction for Thiomorpholine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

|---|---|---|---|---|

| Terminal Alkyne | Isothiocyanate | Aziridine | Copper Salt (e.g., CuI) | Thiomorpholine Derivative |

Advanced Synthetic Strategies and Catalysis

To achieve higher levels of control, particularly regarding stereochemistry, advanced synthetic strategies are employed. These methods focus on the enantioselective synthesis of thiomorpholines, yielding specific chiral isomers.

Enantioselective Synthesis and Kinetic Resolution of Cyclic Amines (Thiomorpholines)

The creation of enantiomerically pure N-heterocycles is a significant challenge in organic synthesis. Kinetic resolution is a key technique used to separate racemic mixtures of cyclic amines like thiomorpholines. ethz.ch An advanced version of this is dynamic kinetic resolution (DKR), an enantioconvergent strategy that can theoretically convert an entire racemic starting material into a single, value-added enantioenriched product. chemsoc.org.cn

Recent advancements have merged transition-metal-catalyzed C–H activation with kinetic resolution for highly efficient enantioselective synthesis. rsc.org For thiomorpholines and other cyclic amines, kinetic resolution has been successfully achieved using a co-catalytic system composed of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid. ethz.ch This system allows for the separation of racemic secondary cyclic amines, providing the enantioenriched products with high selectivity. ethz.ch

Furthermore, enantioconvergent amination of alcohols via DKR has been demonstrated for accessing chiral benzomorpholines, a related class of heterocycles. chemsoc.org.cn This approach uses a cooperative iridium/iron catalysis system where an initial oxidative kinetic resolution of the racemic amino alcohol is followed by an enantiodetermining reduction step, guided by the chiral iridium catalyst. chemsoc.org.cn Such strategies represent the cutting edge of asymmetric synthesis, providing powerful tools for accessing specific stereoisomers of thiomorpholines and related compounds.

Table 3: Advanced Strategies for Chiral Thiomorpholine Synthesis

| Strategy | Description | Catalyst System Example |

|---|---|---|

| Kinetic Resolution | Separation of a racemic mixture into its enantiomers. | Achiral N-Heterocyclic Carbene (NHC) and a chiral hydroxamic acid co-catalyst. ethz.ch |

| Dynamic Kinetic Resolution (DKR) | Enantioconvergent process converting a racemic mixture to a single enantiomer. | Cooperative Iridium/Iron catalysis for amination of racemic alcohols. chemsoc.org.cn |

| Desymmetrization | Conversion of a prochiral molecule into a chiral one. | Chiral BINOL-derived phosphoric acid or its strontium salt. nih.gov |

Amide Bond Formation in Thiomorpholine Derivatives

The secondary amine of the thiomorpholine ring is a key site for derivatization, readily undergoing N-acylation to form amide bonds. This transformation is crucial for incorporating the thiomorpholine scaffold into larger molecules, such as peptides and pharmaceutical candidates. A variety of coupling reagents, commonly used in peptide synthesis, are effective for this purpose.

Standard amide bond formation can be achieved through a coupling reaction between the thiomorpholine amine and a carboxylic acid. google.com This is facilitated by reagents like TBTU or HATU in the presence of an organic base such as N-methylmorpholine or triethylamine. google.com Alternatively, the amine can react with a pre-activated acyl chloride in a suitable solvent like THF with a base like triethylamine. google.com Another effective method employs phosphonic acid anhydride (B1165640) (T3P) in a mixture of ethyl acetate (B1210297) and pyridine. nih.gov The synthesis of N-acylsulfonamides, an important class of compounds in medicinal chemistry, often involves the condensation of sulfonamides with acyl chlorides or anhydrides under basic conditions. orientjchem.org

A direct and efficient approach for the N-acylation of primary amides involves an organocatalytic reaction with aldehydes under oxidative conditions, which can produce various imide compounds, including N-sulfonylcarboxamides. organic-chemistry.org For less reactive amines, stronger activation methods or catalytic approaches may be necessary. For instance, the use of B(OCH2CF3)3 has been shown to facilitate the direct amidation of carboxylic acids with amines, including cyclic secondary amines, with reasonable yields. acs.orgacs.org

Table 1: Selected Reagents for Amide Bond Formation with Thiomorpholine Derivatives

| Coupling Reagent/Method | Base | Solvent | Notes |

|---|---|---|---|

| TBTU, HATU | N-Methylmorpholine, DIPEA | THF, Dichloromethane | Standard peptide coupling conditions. google.com |

| Acyl Chloride | Triethylamine | THF, Dichloromethane | Reaction with a pre-activated carboxylic acid derivative. google.com |

| T3P (Phosphonic acid anhydride) | Pyridine | Ethyl Acetate | Effective for coupling with epimerization-prone substrates. nih.gov |

| B(OCH2CF3)3 | - | - | Boron-based reagent for direct amidation. acs.orgacs.org |

| Azolium salt / DPQ (oxidant) | t-BuOK or NaH | THF | Organocatalytic oxidative N-acylation with aldehydes. organic-chemistry.org |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, like this compound derivatives, at a late point in the synthesis. sigmaaldrich.comwikipedia.org This avoids the need for de novo synthesis of each analog, saving time and resources. sigmaaldrich.com LSF can involve C-H functionalization, which directly modifies the carbon-hydrogen bonds of the molecule. wikipedia.org

For N-aryl amines, including N-phenylthiomorpholine, C-H functionalization can be directed to the ortho-position of the aryl group. rsc.orgsioc-journal.cn Nickel-photoredox catalysis, for example, enables the direct arylation of α-amino C-H bonds with aryl halides, generating valuable benzylic amine structures. rsc.org Another approach utilizes the nitrogen atom of a directing group, such as 7-azaindole, to guide transition-metal catalysts to functionalize the ortho-C-H bond of the N-aryl substituent. sioc-journal.cn Visible-light photocatalysis can also be used to generate an iminium intermediate from N-aryl tetrahydroisoquinolines, which can then undergo further reactions, demonstrating dual functionalization of both C(sp³)–H and C(sp²)–H bonds. rsc.org

The "Stannyl Amine Protocol" (SnAP) offers an alternative to traditional cross-coupling for functionalizing saturated heterocycles. researchgate.net This method uses stannyl (B1234572) amine reagents to transform aldehydes into substituted thiomorpholines through a copper-mediated radical cyclization, which is tolerant of a wide range of functional groups. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. nih.gov These oxidized derivatives often exhibit different physicochemical properties, such as polarity and solubility, which can be advantageous for various applications. nih.gov

The selective oxidation to the sulfoxide (a single oxygen atom on the sulfur) can be achieved using milder oxidizing agents. For instance, sodium periodate (B1199274) (NaIO4) is commonly used to convert thiomorpholine derivatives to their sulfoxide counterparts. nih.gov A compound identified as 4-(3,4-Dichlorophenyl)-2-phenylthiomorpholine-3,5-dione 1-oxide is an example of such an oxidized derivative. bldpharm.com

For the formation of the sulfone (two oxygen atoms on the sulfur), stronger oxidizing agents are typically required. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation, effectively oxidizing the thioether to the sulfone. nih.gov Hydrogen peroxide can also be used for this oxidation. researchgate.net The resulting thiomorpholine-1,1-dioxide scaffold is a key component in various biologically active molecules and synthetic building blocks. chemicalbook.com The synthesis of N-aryl thiomorpholine-1,1-dioxides can be accomplished through methods like the 1,4-addition of in-situ reduced nitroarenes to divinyl sulfones. researchgate.netrsc.org

Table 2: Oxidation of the Thiomorpholine Sulfur Atom

| Desired Product | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Thiomorpholine-1-oxide | Sodium periodate (NaIO4) | Aqueous solvent mixture | nih.gov |

| Thiomorpholine-1,1-dioxide | m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., DCM) | nih.gov |

| Thiomorpholine-1,1-dioxide | Hydrogen Peroxide (H2O2) | Aqueous ethanol | researchgate.net |

| Thiomorpholine-1,1-dioxide | Potassium permanganate (B83412) (KMnO4) | Controlled pH and temperature |

Mechanisms of Ring Transformations and Rearrangements

The thiomorpholine ring, a saturated heterocycle, can undergo various transformations and rearrangements, driven by factors such as ring strain, the presence of functional groups, and reaction conditions. These reactions are fundamental in synthetic chemistry for creating novel molecular architectures from existing scaffolds.

Ring Expansion and Contraction: Ring expansion reactions can occur to relieve the strain of smaller rings or to form more stable carbocation intermediates. chemistrysteps.com For instance, a common strategy for synthesizing substituted morpholines and thiomorpholines involves the Lewis acid-catalyzed ring expansion of 3-oxetanone-derived spirocycles. ethz.ch While this describes the formation of the ring, the reverse process, ring contraction, is also a known phenomenon in heterocyclic chemistry, often driven by the formation of a thermodynamically more stable product. For example, Wolff rearrangements can be utilized for ring contraction of cyclic ketones. libretexts.org

Rearrangements Involving Heteroatoms: Transformations can also be centered around the heteroatoms in the ring. The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or a sulfone. These oxidized derivatives can participate in elimination reactions or rearrangements. A related transformation has been shown for the morpholine (B109124) series, where 2-hydroxy-3-aryl morpholines are deoxygenated to form an intermediate 3,4-dihydro-2H-1,4-oxazine, which is a key step in transforming the saturated ring into a different heterocyclic system. researchgate.net

Rearrangements can also be induced by generating a reactive intermediate. The Beckmann rearrangement, for example, converts an oxime to an amide within a cyclic system, effectively inserting a nitrogen atom into a carbon-carbon bond and leading to a ring-expanded lactam. byjus.com While starting from a ketone, this principle of skeletal reorganization is a powerful tool in heterocyclic synthesis. Similarly, the Favorskii rearrangement transforms α-halogenated ketones into esters or amides via a cyclopropanone (B1606653) intermediate, resulting in a ring contraction. msu.edu

Recent studies have also explored complex transformations such as the rhodium-catalyzed formal [4+1] cyclization followed by an acid-catalyzed O- to N-rearrangement to synthesize benzo-fused aza-heterocycles. researchgate.net Such intricate pathways highlight the potential for the this compound skeleton to serve as a precursor to a wide array of complex molecules through carefully controlled rearrangement reactions.

Spectroscopic Characterization and Structural Elucidation in 2 Phenylthiomorpholine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysisubc.caharvard.edumeasurlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net For 2-Phenylthiomorpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a complete structural assignment.

Proton NMR (¹H NMR) for Elucidating Chemical Shifts and Coupling Patternsubc.caharvard.edunih.gov

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the number of different types of protons in a molecule and understanding their connectivity through spin-spin coupling. nih.govorganicchemistrydata.org In this compound, the spectrum reveals distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the thiomorpholine (B91149) ring.

The phenyl group typically displays signals in the aromatic region (δ 7.2-7.5 ppm). The protons on the thiomorpholine ring appear at higher fields (upfield). The proton at the C2 position, being adjacent to both the phenyl group and the sulfur atom, shows a characteristic chemical shift. The protons on carbons C3, C5, and C6 also exhibit unique signals, often as complex multiplets due to coupling with adjacent protons. The coupling constants (J-values) provide valuable information about the dihedral angles between adjacent protons, which helps in determining the conformation of the thiomorpholine ring. researchgate.net

Table 1: Representative ¹H NMR Data for this compound Note: The following data is a representative example based on typical chemical shifts for similar structures. Actual values can vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.45 | m | - |

| H-2 | 4.50 | dd | 10.5, 3.0 |

| H-3a | 3.10 | ddd | 12.0, 10.5, 3.5 |

| H-3b | 2.90 | ddd | 12.0, 5.0, 3.0 |

| H-5a | 3.25 | ddd | 12.5, 12.5, 3.0 |

| H-5b | 2.80 | ddd | 12.5, 4.5, 3.0 |

| H-6a | 2.60 | ddd | 12.5, 12.5, 4.5 |

| H-6b | 2.40 | ddd | 12.5, 5.0, 3.5 |

| NH | 1.90 | br s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignmentharvard.edunih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in a molecule. studymind.co.uklibretexts.org The spectrum of this compound shows distinct peaks for the six carbons of the phenyl ring and the four carbons of the thiomorpholine ring. The chemical shifts are influenced by the hybridization and the electronegativity of neighboring atoms. libretexts.orgamazonaws.com The carbon atom at C2, attached to both the phenyl group and sulfur, appears at a characteristic downfield shift. The carbons adjacent to the nitrogen atom (C3 and C5) are also shifted downfield compared to the C6 carbon.

Table 2: Representative ¹³C NMR Data for this compound Note: The following data is a representative example based on typical chemical shifts for similar structures. Actual values can vary based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 142.0 |

| Phenyl CH | 128.5 |

| Phenyl CH | 127.8 |

| Phenyl CH | 127.0 |

| C-2 | 65.0 |

| C-3 | 55.5 |

| C-5 | 52.0 |

| C-6 | 30.0 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and elucidating the molecule's three-dimensional structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between protons on adjacent carbons within the thiomorpholine ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to definitively assign the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. columbia.edulibretexts.org This is particularly useful for determining stereochemistry and conformation. libretexts.orgyoutube.com For this compound, NOESY can reveal the spatial proximity between the protons of the phenyl group and specific protons on the thiomorpholine ring, which helps to establish the preferred orientation (axial or equatorial) of the phenyl substituent. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisharvard.edumeasurlabs.comhmdb.ca

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. measurlabs.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. egyankosh.ac.in

High-Resolution Mass Spectrometry (HRMS)harvard.edunih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. alevelchemistry.co.ukbioanalysis-zone.com This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₀H₁₃NS), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. nih.govalevelchemistry.co.uk The experimentally measured exact mass would be compared to the calculated mass, with a very small error confirming the assigned formula.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass |

| [C₁₀H₁₃NS + H]⁺ | 180.0841 | ~180.0840 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidationalevelchemistry.co.uk

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. nih.govnih.gov

In an MS/MS experiment on the protonated molecule of this compound ([M+H]⁺, m/z 180.1), characteristic fragmentation pathways would be observed. Common fragmentation would likely involve the cleavage of the thiomorpholine ring or the loss of the phenyl group. Analyzing these fragments helps to piece together and confirm the structure of the original molecule. researchgate.net

Table 4: Representative MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |

| 180.1 | 104.1 | C₃H₅NS (thiomorpholine ring fragment) |

| 180.1 | 77.1 | C₄H₈NS (substituted thiomorpholine ring) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. nih.gov These methods are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation by molecules, which induces a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from a change in the molecule's polarizability. nih.govmt.com Consequently, they provide complementary information about molecular structure. In the context of this compound, these techniques are invaluable for identifying functional groups and investigating its conformational dynamics. edinst.comnih.gov

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its distinct functional groups: the phenyl ring, the thiomorpholine ring, and the secondary amine. Each group has characteristic vibrational frequencies.

The phenyl group gives rise to several distinct bands. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org Carbon-carbon stretching vibrations within the aromatic ring produce characteristic bands in the 1600-1450 cm⁻¹ range. vscht.czlibretexts.org

The thiomorpholine ring contains saturated C-H bonds, C-N, and C-S bonds. The aliphatic C-H stretching vibrations are observed in the 2960-2850 cm⁻¹ range. libretexts.orglibretexts.org The C-N and C-S stretching vibrations are typically found in the fingerprint region (below 1500 cm⁻¹) of the spectrum. Specifically, C-S stretching modes for thiomorpholine-type structures can be assigned in the 800-600 cm⁻¹ region. Metal-sulfur vibrations in related complexes have been identified in the 504-205 cm⁻¹ range, providing a reference for the lower frequency modes. bohrium.com

The secondary amine (N-H) group is another key feature. The N-H stretching vibration appears as a moderate-intensity band in the 3500-3300 cm⁻¹ region. core.ac.uk This peak is generally sharper than the broad O-H band of alcohols. core.ac.uk The presence of a doublet in this region for primary amines (R-NH₂) helps distinguish them from secondary amines (R₂N-H), which show a single peak. libretexts.org

A summary of the expected characteristic vibrational frequencies for this compound is provided in the table below.

Table 1: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Stretching |

| C=C Stretch | 1600 - 1450 | Stretching | |

| C-H Bend (out-of-plane) | 900 - 675 | Bending | |

| Thiomorpholine Ring | C-H Stretch (aliphatic) | 2960 - 2850 | Stretching |

| CH₂ Bend | 1470 - 1450 | Bending | |

| C-N Stretch | 1250 - 1020 | Stretching | |

| C-S Stretch | 800 - 600 | Stretching | |

| Amine | N-H Stretch | 3500 - 3300 | Stretching |

| N-H Bend | 1650 - 1580 | Bending |

The thiomorpholine ring is not planar and, like cyclohexane, exists in different conformations, with the chair form being the most stable. Vibrational spectroscopy, particularly Raman spectroscopy, is sensitive to these conformational changes. kdsi.ru Low-frequency modes in the Raman spectrum can provide information about the crystal lattice structure and polymorphic forms. mt.com

For this compound, the key conformational question relates to the orientation of the phenyl group at the C2 position, which can be either axial or equatorial. These two conformers would have distinct vibrational spectra due to the different spatial arrangements of the atoms. Theoretical calculations using methods like Density Functional Theory (DFT) can predict the vibrational frequencies for each conformer. researchgate.net By comparing the experimental IR and Raman spectra with the calculated spectra, the dominant conformation in a given state (solid, liquid, or solution) can be determined.

Changes in temperature or solvent can induce conformational transitions, which can be monitored by observing changes in the vibrational spectra. nih.govresearchgate.net For instance, the appearance of new bands or significant shifts in the position and intensity of existing bands can indicate a change in the conformational equilibrium. Such studies are crucial for understanding the structural flexibility of the molecule, which can influence its reactivity and biological interactions.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.org This technique is particularly useful for studying molecules containing chromophores—groups of atoms involved in π-bonding. uzh.ch

The primary chromophore in this compound is the phenyl group. The heteroatoms (sulfur and nitrogen) also possess non-bonding electrons (lone pairs) that can participate in electronic transitions. The absorption of UV light promotes electrons from a lower energy orbital, such as a bonding (π) or non-bonding (n) orbital, to a higher energy anti-bonding (π*) orbital. shu.ac.ukmsu.edu

The main electronic transitions expected for this compound are:

π → π transitions:* These are typically high-intensity absorptions associated with the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the phenyl ring's conjugated system. libretexts.org Conjugation shifts these transitions to longer wavelengths. msu.edu For phenyl-substituted heterocycles, these transitions give rise to strong absorption bands. rsc.org

n → π transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen or sulfur atom to an anti-bonding π* orbital of the phenyl ring. uzh.ch These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths. shu.ac.uk

The solvent can influence the position of these absorption bands. For instance, hydrogen bonding in a solvent can affect the energy of the non-bonding orbitals. units.it The specific wavelengths and molar absorptivities (ε) are characteristic of the molecule's electronic structure. shu.ac.uk Studies on related 2-arylthiomorpholine derivatives have utilized UV-Vis spectroscopy for their characterization. uchile.cl

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π (aromatic) → π* (aromatic) | 200 - 280 | High (ε > 1,000) |

| n → π* | n (N, S) → π* (aromatic) | 280 - 400 | Low (ε < 100) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. libretexts.orgnih.gov This provides an unambiguous picture of the molecule's conformation in the solid state.

While a specific crystal structure for this compound is not available in the searched literature, the structure of a closely related compound, 4-(4-Nitrophenyl)thiomorpholine, has been determined by X-ray crystallography. mdpi.com This structure provides significant insight into the likely solid-state conformation of this compound.

Key findings from the analysis of 4-(4-Nitrophenyl)thiomorpholine that are relevant to this compound include:

Ring Conformation: The thiomorpholine ring adopts a stable chair conformation. This is the expected low-energy conformation for such a six-membered saturated heterocyclic ring. mdpi.com

Bond Angles: The C-S-C bond angle within the ring is significantly smaller (around 99.5°) than the ideal tetrahedral angle of 109.5°, which is typical for sulfide-containing rings. mdpi.com

Substituent Position: In the solid state, the phenyl group's orientation (axial vs. equatorial) on the thiomorpholine ring is fixed. In the case of 4-(4-Nitrophenyl)thiomorpholine, the nitrophenyl group occupies a quasi-axial position. For this compound, crystallization would similarly "freeze" the molecule into a specific conformation, likely the one that is most stable in the crystal lattice. mdpi.commdpi.com

Intermolecular Interactions: The crystal packing is determined by intermolecular forces. In the nitrophenyl derivative, weak C-H···O hydrogen bonds and aromatic stacking interactions were observed. mdpi.com For this compound, intermolecular N-H···S or N-H···π hydrogen bonds, as well as van der Waals forces, would be expected to play a crucial role in the crystal packing.

The structural parameters obtained from a crystallographic analysis are essential for understanding the molecule's intrinsic geometry and for validating computational models. rsc.orgresearchgate.net

Table 3: Predicted Solid-State Structural Parameters for this compound (based on analogue data)

| Parameter | Description | Expected Value | Source of Analogy |

|---|---|---|---|

| Ring Conformation | Conformation of the thiomorpholine ring | Chair | 4-(4-Nitrophenyl)thiomorpholine mdpi.com |

| Phenyl Group Position | Orientation of the phenyl substituent | Axial or Equatorial | 4-(4-Nitrophenyl)thiomorpholine mdpi.com |

| Bond Angle | C-S-C angle within the thiomorpholine ring | ~99-100° | 4-(4-Nitrophenyl)thiomorpholine mdpi.com |

| Bond Angle | C-N-C angle within the thiomorpholine ring | ~112-116° | 4-(4-Nitrophenyl)thiomorpholine mdpi.com |

| Intermolecular Forces | Primary forces governing crystal packing | Hydrogen Bonding (N-H···S), van der Waals | General chemical principles |

Computational Chemistry and Theoretical Studies of 2 Phenylthiomorpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 2-Phenylthiomorpholine. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, from optimized geometries and vibrational frequencies to electronic transitions and reaction mechanisms. nih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.com DFT methods are used to study the electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. rdd.edu.iq For molecules containing thiophene and phenyl groups, DFT has been successfully employed to determine optimized geometries, vibrational frequencies, and various electronic properties. nih.govmdpi.com

Applications for this compound would involve calculating key quantum chemical descriptors to understand its reactivity and stability. rdd.edu.iq These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. mdpi.com The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict regions of electrostatic interaction. nih.gov In studies of related thiophene derivatives, DFT calculations have been used to predict electronic and optical properties, demonstrating how substitutions on the rings can tune these characteristics. mdpi.com

Table 1: Key Quantum Chemical Parameters Calculable via DFT for this compound

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. |

| Ionization Potential (IP) | Energy required to remove an electron. | A measure of the molecule's resistance to oxidation. |

| Electron Affinity (EA) | Energy released when an electron is added. | A measure of the molecule's ability to be reduced. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Helps in understanding bond polarities and reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the stability of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization. osti.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation, providing highly accurate results, albeit often at a greater computational cost than DFT. osti.gov

For a molecule like this compound, ab initio calculations would be particularly useful for obtaining precise predictions of its geometry, energy, and other properties where high accuracy is critical. These methods are essential for benchmarking other, less computationally intensive methods like DFT. osti.gov In studies of polyamides, for instance, ab initio calculations have been used to predict structural parameters and understand the interplay of different intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are crucial in determining the properties of materials. unito.it Such calculations could similarly elucidate the subtle non-covalent interactions governing the structure and behavior of this compound.

The flexibility of the this compound molecule, arising from the non-planar thiomorpholine (B91149) ring and the rotatable bond connecting it to the phenyl group, means it can exist in multiple three-dimensional arrangements, or conformations. nih.gov Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. youtube.com This process involves mapping the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy of each resulting geometry. nih.gov

The thiomorpholine ring, like cyclohexane, is expected to adopt low-energy chair conformations, as well as higher-energy boat and twist-boat forms. The phenyl group can be positioned in either an axial or equatorial orientation relative to the thiomorpholine ring, leading to different steric and electronic interactions. Computational methods can map the energy landscape associated with ring puckering and phenyl group rotation. frontiersin.orgchemrxiv.org For example, in n-propanethiol, computational studies have identified multiple stable conformers based on rotation around C-C and C-S bonds, with energy differences of less than 1 kcal/mol. nih.gov A similar analysis for this compound would reveal the most probable shapes the molecule adopts at physiological temperatures. nih.gov

Table 2: Hypothetical Conformers of this compound and Their Expected Relative Stability

| Conformer | Description | Expected Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Chair (Equatorial) | Chair conformation with the phenyl group in the equatorial position. | 0.0 (Global Minimum) | Minimizes steric hindrance. |

| Chair (Axial) | Chair conformation with the phenyl group in the axial position. | > 0 | Increased steric strain due to 1,3-diaxial interactions. |

| Twist-Boat | An intermediate conformation between chair and boat forms. | Higher | Avoids some steric strain of the boat form. |

| Boat | A high-energy conformation of the six-membered ring. | Highest | Significant steric and torsional strain. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and binding processes. nih.govresearchgate.net

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. semanticscholar.org The simulation would track the trajectory of every atom over a period ranging from nanoseconds to microseconds, revealing how the molecule moves, flexes, and interacts with its environment. nih.gov This approach is invaluable for understanding the dynamic stability of different conformers identified through quantum chemical calculations and observing transitions between them. nih.gov MD simulations have been used to investigate the structure-property relationships of polymers containing phenyl groups, showing how intermolecular interactions influence conformational dynamics. semanticscholar.org A similar study on this compound could provide insights into its solubility, diffusion, and the conformational ensemble it populates in solution. chemrxiv.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a critical component of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. nih.gov By systematically modifying a molecule's structure and observing the resulting changes in its pharmacological effect, researchers can identify the key chemical features (pharmacophores) responsible for its activity. e3s-conferences.orgresearchgate.net

While specific SAR studies on this compound are not widely available, extensive research on related morpholine (B109124) and thiomorpholine derivatives provides a strong foundation for such analysis. nih.gove3s-conferences.orge3s-conferences.org SAR studies on these classes of compounds have revealed how substitutions on the heterocyclic ring or on attached aromatic groups can significantly impact their efficacy as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netnih.gov For this compound, SAR modeling would involve synthesizing and testing analogues with different substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) or modifications to the thiomorpholine moiety. nih.gov The goal would be to build a predictive model that links these structural changes to a desired biological outcome, thereby guiding the design of more potent and selective compounds. nih.gov

Understanding how a small molecule like this compound binds to a biological target, such as a protein receptor or enzyme, is fundamental to explaining its mechanism of action. mdpi.commdpi-res.com Computational techniques, particularly molecular docking and MD simulations, are used to model these ligand-target interactions at the atomic level. nih.gov

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to the active site of a target protein. nih.gov This process involves sampling a large number of possible poses and using a scoring function to estimate the binding affinity for each one. nih.gov For this compound, docking studies would identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and amino acid residues in the binding pocket. researchgate.net MD simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. nih.gov These computational models are crucial for rational drug design, as they help to explain existing SAR data and predict how structural modifications to the ligand could enhance binding affinity and selectivity. nih.gov

Table 3: Common Types of Ligand-Target Interactions in Drug Design

| Interaction Type | Description | Potential Role in this compound Binding |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atom of the thiomorpholine ring can act as a hydrogen bond acceptor. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The phenyl ring and the aliphatic portions of the thiomorpholine ring can engage in hydrophobic interactions with nonpolar residues. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity through close packing of the ligand in the binding pocket. |

| Cation-π Interaction | A noncovalent interaction between a cation and the face of an electron-rich π system. | The phenyl ring could interact with positively charged residues like Lysine or Arginine. |

Pharmacophore Identification

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are essential for a molecule to bind to a specific biological target and exert a pharmacological effect. The identification of a pharmacophore model is a crucial step in modern drug discovery, often serving as a template for designing new, more potent compounds or for screening large virtual libraries to find novel drug candidates.

For a molecule like this compound, a hypothetical pharmacophore model would be constructed based on its distinct structural components:

Aromatic Ring: The phenyl group serves as a key aromatic and hydrophobic feature. This region can engage in π-π stacking or hydrophobic interactions with amino acid residues within a receptor's binding pocket.

Hydrophobic Core: The thiomorpholine ring itself provides a three-dimensional hydrophobic scaffold.

Hydrogen Bond Acceptor: The sulfur atom in the thiomorpholine ring can potentially act as a hydrogen bond acceptor.

Hydrogen Bond Donor: The secondary amine (N-H) group within the thiomorpholine ring is a classic hydrogen bond donor.

The spatial arrangement of these features is critical. Computational software would analyze the low-energy conformations of this compound to determine the precise 3D geometry of its pharmacophoric points. This model could then be refined using data from a set of structurally similar active and inactive molecules to enhance its predictive power. While specific models for this compound are not published, studies on broader classes of phenethylamine analogs often identify similar core features: an aromatic center, a hydrophobic region, and hydrogen bond donors/acceptors, highlighting the importance of this general arrangement for biological activity.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Structural Component | Potential Interaction |

|---|---|---|

| Aromatic/Hydrophobic | Phenyl Group | π-π Stacking, Hydrophobic Interaction |

| Hydrogen Bond Donor | Secondary Amine (N-H) | Interaction with electronegative atoms |

| Hydrogen Bond Acceptor | Sulfur Atom | Interaction with hydrogen bond donors |

In Silico Prediction of Biological Activities and ADMET Properties

In silico (computer-based) tools are widely used in the early stages of drug development to predict a compound's biological activities and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These predictions help to prioritize candidates for synthesis and experimental testing, thereby reducing costs and time.

Predicted Biological Activities: Prediction of Activity Spectra for Substances (PASS) and similar software tools compare the structure of a query molecule to a large database of compounds with known biological activities. For this compound, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common feature in molecules with a wide range of biological effects. Published research on various thiomorpholine derivatives has shown activities such as:

Antihypertensive

Antitubercular

Antioxidant

Hypolipidemic

Antiprotozoal

A PASS prediction for this compound would likely indicate probabilities for these and other activities based on its structural similarity to known active compounds.

Predicted ADMET Properties: ADMET prediction models are crucial for evaluating the potential "drug-likeness" of a compound. These models estimate various physicochemical and pharmacokinetic parameters. While specific data for this compound is not available, a theoretical prediction would assess the following key properties.

Table 2: Representative In Silico ADMET Predictions for a Drug-like Molecule

| Parameter | Property | Predicted Value (Illustrative) | Significance |

| Absorption | Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Likely | Phenyl and hydrophobic groups may facilitate CNS entry. |

| Plasma Protein Binding (PPB) | >90% | High binding can affect the free drug concentration. | |

| Metabolism | CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of interaction with many common drugs. | |

| Excretion | Renal Organic Cation Transporter | Substrate | Suggests a potential pathway for renal clearance. |

| Toxicity | AMES Mutagenicity | Non-mutagen | Indicates a low likelihood of being carcinogenic. |

| hERG Inhibition | Low Risk | Reduced potential for causing cardiac arrhythmia. |

Note: The values in this table are illustrative examples of what a typical ADMET prediction would provide and are not actual data for this compound.

The prediction of these properties for this compound would involve complex algorithms that analyze its molecular weight, lipophilicity (logP), polar surface area, and other structural descriptors to estimate its behavior in the human body. Such an analysis is essential for any compound being considered for further development as a therapeutic agent.

Biological and Medicinal Chemistry Applications of 2 Phenylthiomorpholine and Its Derivatives

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. The inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative diseases. uchile.cl

MAO-A Inhibition

Research into a series of 2-arylthiomorpholine and 2-arylthiomorpholin-5-one derivatives has provided insights into their inhibitory activity against human monoamine oxidase A (hMAO-A). The inhibitory potencies, expressed as Ki values, for several of these compounds have been determined. In general, these derivatives displayed weak to moderate inhibition of hMAO-A.

For instance, the parent compound 2-phenylthiomorpholine exhibited a Ki value greater than 100 µM for hMAO-A. Modifications to the phenyl ring, such as the introduction of alkoxy groups of varying chain lengths, did not lead to a significant increase in hMAO-A inhibitory activity, with Ki values remaining in the micromolar to high micromolar range. This suggests that the this compound scaffold, in its tested variations, does not possess a high affinity for the active site of MAO-A. uchile.cl

| Compound | Substitution (X) | hMAO-A Ki (µM) uchile.cl |

|---|---|---|

| 4a | H | >100 |

| 4b | CH3O | 14.4 ± 0.5 |

| 4c | CH3CH2O | 12.2 ± 2.72 |

| 4d | CH3(CH2)2O | >100 |

| 4e | CH3(CH2)3O | >100 |

| 4f | PhCH2O | >100 |

| 5a | H | >100 |

| 5b | CH3O | 280 ± 10 |

| 5c | CH3CH2O | >100 |

| 5d | CH3(CH2)2O | >100 |

| 5e | CH3(CH2)3O | >100 |

| 5f | PhCH2O | >100 |

MAO-B Inhibition and Selectivity

In contrast to their modest activity against MAO-A, 2-arylthiomorpholine derivatives have demonstrated potent and selective inhibition of human monoamine oxidase B (hMAO-B). This selectivity is a desirable characteristic for the development of therapeutic agents for neurodegenerative conditions like Parkinson's disease, where MAO-B is the primary isoform involved in dopamine metabolism in the brain. uchile.cl

The parent compound, this compound, showed an increased inhibitory potency for rat MAO-B when the flexible ethylamine chain was constrained within the thiomorpholine (B91149) ring. Further structural modifications, particularly the introduction of n-alkoxy groups at the para position of the phenyl ring, led to a progressive increase in inhibitory activity against both rat and human MAO-B. The most potent derivatives, featuring a benzyloxy substituent, exhibited Ki values in the nanomolar range for hMAO-B. uchile.cl

The selectivity of these compounds for hMAO-B over hMAO-A is noteworthy. For the most potent derivatives, the selectivity index (SI), calculated as the ratio of Ki (hMAO-A) / Ki (hMAO-B), exceeded 2000-fold. This high degree of selectivity underscores the potential of the 2-arylthiomorpholine scaffold for developing MAO-B-specific inhibitors. uchile.cl

| Compound | Substitution (X) | hMAO-B Ki (µM) uchile.cl | Selectivity Index (SI) for hMAO-B uchile.cl |

|---|---|---|---|

| 4a | H | >100 | - |

| 4b | CH3O | 1.5 ± 0.1 | 9.6 |

| 4c | CH3CH2O | 0.8 ± 0.1 | 15.25 |

| 4d | CH3(CH2)2O | 0.3 ± 0.02 | >333 |

| 4e | CH3(CH2)3O | 0.2 ± 0.01 | >500 |

| 4f | PhCH2O | 0.04 ± 0.003 | >2500 |

| 5a | H | >100 | - |

| 5b | CH3O | 1.8 ± 0.2 | 155.6 |

| 5c | CH3CH2O | 0.9 ± 0.1 | >111 |

| 5d | CH3(CH2)3O | 0.4 ± 0.03 | >250 |

| 5e | CH3(CH2)4O | 0.3 ± 0.02 | >333 |

| 5f | PhCH2O | 0.03 ± 0.002 | >3333 |

Structure-Activity Relationships for MAO Inhibition

The structure-activity relationship (SAR) studies of 2-arylthiomorpholine derivatives have revealed several key features that govern their MAO inhibitory activity and selectivity.

Rigidification of the Phenylethylamine Scaffold: Constraining the flexible ethylamine side chain within the thiomorpholine ring was a crucial design element that led to an increase in MAO-B inhibitory potency compared to more flexible analogues. This rigidification, however, did not enhance MAO-A inhibition. uchile.cl

Nature of the Phenyl Ring Substituent: The nature and position of the substituent on the phenyl ring significantly influence MAO-B inhibition. The introduction of n-alkoxy groups at the para-position resulted in a progressive increase in potency as the chain length increased from methoxy to butoxy. The most significant enhancement in both potency and selectivity for MAO-B was observed with a benzyloxy group at this position. uchile.cl

Role of the Heterocyclic Ring: The thiomorpholine and thiomorpholin-5-one rings serve as effective scaffolds for orienting the phenyl group within the active site of MAO-B. Docking studies suggest that the heterocyclic ring faces the isoalloxazine ring of the FAD cofactor, while the substituted phenyl ring interacts with key residues such as Tyr326. uchile.cl

Basic Nitrogen Not Essential: The research also demonstrated that a basic nitrogen atom is not a prerequisite for MAO-A or MAO-B inhibitory activity in this class of compounds. uchile.cl

Activity at Trace Amine-Associated Receptors (TAARs)

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by endogenous trace amines. Of particular interest is the human trace amine-associated receptor 1 (hTAAR1), which has emerged as a promising therapeutic target for a range of neuropsychiatric disorders.

hTAAR1 Partial Agonism

Recent patent literature has disclosed that 2-phenyl(thio)morpholine compounds act as agonists at human TAAR1 receptors. An exemplified compound from this class demonstrated agonistic activity with an EC50 value of less than 100 nM in a cAMP-based HTRF assay. bioworld.com While the available information confirms agonistic activity, further characterization is needed to definitively classify the nature of this agonism (full or partial) for a broader range of this compound derivatives. The term "agonist" in the patent encompasses both full and partial agonists. The specific level of intrinsic activity for these compounds at hTAAR1 has not been publicly detailed.

Selectivity Against Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a crucial protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. The selectivity of a potential therapeutic agent for its intended target over other related targets, such as DAT, is a critical aspect of its pharmacological profile to minimize off-target effects.

Currently, there is a lack of publicly available data specifically detailing the binding affinity or inhibitory activity of this compound derivatives at the dopamine transporter. Therefore, the selectivity profile of this class of compounds for hTAAR1 over DAT cannot be quantitatively assessed at this time. Further research is required to elucidate the interaction of this compound derivatives with the dopamine transporter to fully understand their potential for selective hTAAR1 modulation.

Modulating Monoaminergic Neurotransmission

The this compound scaffold is a close structural analog of psychoactive compounds known to interact with monoamine transporters. Monoamine neurotransmission, which involves dopamine, norepinephrine, and serotonin, is a critical process for regulating mood, cognition, and motor control. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT) nih.gov. Compounds that inhibit these transporters or act as releasing agents can significantly alter neurotransmitter levels and are therefore of major interest in neuropharmacology.

While direct pharmacological data for this compound is not extensively detailed in the literature, its oxygen-containing analog, phenmetrazine (3-methyl-2-phenylmorpholine), is well-characterized. Phenmetrazine is a potent substrate-type releaser at DAT and NET, with substantially weaker activity at SERT nih.govresearchgate.net. Studies on a range of phenmetrazine analogs, such as the fluorinated and methylated derivatives, show that modifications to the core structure can systematically alter potency and selectivity across the three monoamine transporters nih.govresearchgate.net. For instance, 2-, 3-, and 4-fluorophenmetrazine (FPM) isomers are potent inhibitors of dopamine and norepinephrine uptake, with IC50 values comparable to cocaine, but are significantly less potent at the serotonin transporter researchgate.netresearchgate.net. Similarly, methylated analogs like 4-methylphenmetrazine (4-MPM) also act as efficacious uptake blockers and releasing agents at all three transporters nih.govnih.gov. Given the structural similarity, it is hypothesized that this compound and its derivatives also function as modulators of monoaminergic systems, with a likely preference for DAT and NET over SERT.

| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |

|---|---|---|---|

| Phenmetrazine | 1.93 | 1.2 | >10 |

| 2-Fluorophenmetrazine (2-FPM) | ~2.5 | ~1.5 | >80 |

| 3-Fluorophenmetrazine (3-FPM) | ~2.0 | ~1.0 | >80 |

| 4-Fluorophenmetrazine (4-FPM) | ~1.5 | ~0.5 | >80 |

| 4-Methylphenmetrazine (4-MPM) | 1.93 | 2.51 | 2.13 |

Data derived from in vitro uptake inhibition assays in rat brain synaptosomes or HEK293 cells expressing the respective human transporters. Values are approximations from cited literature nih.govresearchgate.netresearchgate.net.

Role as a Pharmacophore in Drug Design

The thiomorpholine ring, like its morpholine (B109124) counterpart, is considered a "privileged scaffold" in medicinal chemistry jchemrev.comresearchgate.net. This designation stems from its frequent appearance in biologically active compounds targeting a wide range of physiological systems. The this compound structure serves as a key pharmacophore—a core molecular framework responsible for a drug's biological activity—for designing novel central nervous system (CNS) agents tandfonline.com.

The substitution of the endocyclic oxygen atom in a phenylmorpholine structure with a sulfur atom to create a this compound represents a bioisosteric replacement. This type of substitution is a common strategy in drug design to fine-tune the biological activity of a lead compound cambridgemedchemconsulting.com. The replacement of oxygen with sulfur alters several key physicochemical properties, including bond angles, bond lengths, electronegativity, and hydrogen-bonding capacity, which can in turn influence the molecule's interaction with its biological target nih.govresearchgate.net.

In the context of monoamine transporters, these subtle structural changes can have a profound impact on binding affinity (potency) and the preference for one transporter over another (selectivity). For example, studies on melatonin receptor ligands have shown that replacing oxygen atoms with sulfur universally leads to decreased binding affinity nih.gov. This is often attributed to the reduced hydrogen bonding capability of sulfur compared to oxygen. A similar effect could be anticipated for this compound derivatives at DAT, NET, or SERT, potentially lowering their potency relative to their direct morpholine analogs. However, this change could also be leveraged to enhance selectivity, for instance, by diminishing off-target binding at SERT while retaining potent activity at DAT and NET.

The morpholine ring is frequently incorporated into CNS drug candidates to modulate their pharmacokinetic (PK) and pharmacodynamic (PD) profiles nih.govnih.gov. Its inclusion can improve properties like aqueous solubility and the ability to cross the blood-brain barrier (BBB) nih.govnih.gov. The bioisosteric substitution to a thiomorpholine ring introduces a new set of possibilities for modulating these properties.

Both morpholine and thiomorpholine are versatile and synthetically accessible heterocyclic systems, making them valuable building blocks for constructing diverse libraries of compounds for drug discovery jchemrev.comresearchgate.net. The this compound core can be readily functionalized at multiple positions, including the secondary amine, the phenyl ring, and other positions on the thiomorpholine ring itself. This synthetic tractability allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of the scaffold, leading to the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic characteristics tandfonline.com.

Potential Therapeutic Areas and Mechanisms of Action

The modulation of monoamine neurotransmitter systems is a key therapeutic strategy for managing the symptoms of several neurodegenerative diseases. Given the expected activity of this compound derivatives at monoamine transporters, this class of compounds holds potential for application in disorders like Parkinson's disease and Alzheimer's disease.

Parkinson's Disease (PD): PD is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, leading to a profound dopamine deficit. This deficit is responsible for the cardinal motor symptoms of the disease and also contributes significantly to non-motor symptoms, including cognitive impairment apdaparkinson.orgmdpi.com. A primary mechanism of action for this compound derivatives would be the inhibition of the dopamine transporter (DAT) elifesciences.org. By blocking DAT, these compounds would increase the synaptic concentration and duration of action of dopamine, helping to compensate for the reduced number of dopaminergic neurons. Dopaminergic medications, including MAO-B inhibitors which also increase synaptic dopamine, have been shown in some studies to improve cognitive functions such as alertness, working memory, and planning abilities in PD patients apdaparkinson.orgmdpi.com. Therefore, DAT-selective this compound derivatives could offer a therapeutic benefit for both motor and cognitive deficits in PD.

Alzheimer's Disease (AD): While AD is primarily associated with cholinergic deficits and amyloid-beta pathology, the monoaminergic systems are also significantly disrupted, contributing to the cognitive and neuropsychiatric symptoms of the disease nih.gov. Deficits in the dopaminergic and noradrenergic systems are linked to apathy, depression, and executive dysfunction in AD patients nih.govnih.gov. Targeting DAT and NET to enhance dopamine and norepinephrine signaling is a promising strategy for alleviating these symptoms nih.gov. For example, medications that inhibit norepinephrine reuptake can also increase dopamine levels in the prefrontal cortex, a brain region critical for executive function mdpi.com. Furthermore, enhancing serotonin function with selective serotonin reuptake inhibitors (SSRIs) has shown promise in improving mood and cognitive function in AD nih.govjsmcentral.org. A this compound derivative with a balanced profile of DAT and NET inhibition could therefore be beneficial in treating the complex cognitive and behavioral symptoms associated with Alzheimer's disease.

CNS Disorders

Derivatives of the closely related morpholine scaffold have shown activity in the central nervous system (CNS). For instance, 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have been synthesized and evaluated for their effects on monoamine uptake and nicotinic acetylcholine receptor (nAChR) function. These compounds demonstrated potent inhibition of dopamine (DA) and norepinephrine (NE) uptake, as well as antagonism of α3β4*-nAChRs. Such activities are relevant to the development of smoking cessation aids. The structural similarity between these morpholine analogues and this compound suggests that the latter could also serve as a valuable scaffold for developing novel agents targeting CNS disorders.

Anti-inflammatory Agents (general thiomorpholine applications)

The thiomorpholine ring is a key structural component in various compounds exhibiting anti-inflammatory properties. Thoughtfully substituted thiomorpholine derivatives have been recognized for their potential as anti-inflammatory agents. jchemrev.comresearchgate.net Research has demonstrated that amides of non-steroidal anti-inflammatory drugs (NSAIDs) with thiomorpholine can result in compounds with improved anti-inflammatory activity. For example, novel amides of NSAIDs like indomethacin, as well as α-lipoic acid and indole-3-acetic acid, with thiomorpholine have been synthesized. These derivatives not only retained but in some cases augmented the anti-inflammatory activity of the parent acids. This suggests that the thiomorpholine moiety can be effectively utilized to develop new and potent anti-inflammatory drugs.

Antimicrobial and Antitubercular Agents (general thiomorpholine applications)

The thiomorpholine scaffold has proven to be a versatile framework in the design and synthesis of novel antimicrobial and antitubercular agents.

Antimicrobial Activity:

Thiomorpholine derivatives have demonstrated a broad spectrum of antimicrobial activity. For instance, newly synthesized 4-thiomorpholin-4-ylbenzohydrazide derivatives have been screened for their in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as antifungal activity against Aspergillus niger and Candida albicans. Furthermore, a series of novel thiazole derivatives incorporating a thiomorpholine moiety has been synthesized and tested for antimicrobial activity. One particular compound with a chloro substituent on the aromatic ring displayed significant antimicrobial activity, especially against Pseudomonas aeruginosa and Penicillium chrysogenum. In some cases, thiomorpholine derivatives within a series of bis-heterocyclic compounds were found to be more effective than their morpholine counterparts.

Antitubercular Activity:

Thiomorpholine derivatives have also emerged as promising candidates in the fight against tuberculosis. Several studies have highlighted their potential as inhibitors of Mycobacterium tuberculosis. For example, novel thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines were designed and synthesized, with two derivatives identified as potent antitubercular agents against Mycobacterium tuberculosis H37Rv (MTB), exhibiting a minimum inhibitory concentration (MIC) of 1.56 μg/mL. nih.gov In another study, Schiff base and β-lactam derivatives of thiomorpholine were synthesized and screened for their antitubercular activity against Mycobacterium smegmatis. A thiomorpholine derivative and a Schiff base derivative exhibited very good activity at a dose of 7.81 μg/mL. jchemrev.comresearchgate.net

| Compound Type | Target Organism | Key Findings |

|---|---|---|

| Thiazolyl Thiomorpholines | Pseudomonas aeruginosa, Penicillium chrysogenum | A derivative with a chloro substituent showed notable activity. |

| 4-Thiomorpholin-4-ylbenzohydrazide derivatives | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Demonstrated in vitro antibacterial and antifungal activity. |

| Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines | Mycobacterium tuberculosis H37Rv | Two derivatives showed high potency with a MIC of 1.56 μg/mL. nih.gov |

| Schiff base and β-lactam derivatives of thiomorpholine | Mycobacterium smegmatis | Exhibited good activity at a dose of 7.81 μg/mL. jchemrev.comresearchgate.net |

Anticancer Activity (general thiomorpholine applications)

The thiomorpholine scaffold is a constituent of various compounds that have been investigated for their anticancer properties. jchemrev.comresearchgate.net A new class of N-azole substituted thiomorpholine derivatives were prepared and their cytotoxic activities were studied. A thiazolyl thiomorpholine derivative bearing a chloro substituent on the aromatic ring was identified as a noteworthy lead molecule for its cytotoxic activity against A549 (lung carcinoma) and HeLa (cervical cancer) cells, with IC50 values of 10.1 and 30.0 µM, respectively. Furthermore, morpholine substituted quinazoline derivatives have also been evaluated for their cytotoxic potential against A549 and HeLa cell lines, among others. jchemrev.com These findings underscore the potential of the thiomorpholine core in the development of novel anticancer agents.

| Compound Type | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| N-azolyl substituted thiomorpholine dioxide | A549 (Lung Carcinoma) | 10.1 |

| HeLa (Cervical Cancer) | 30.0 |

Inhibition of Enzymes (e.g., BACE-1, PI3K, mTOR, PDE2A, LRRK2)